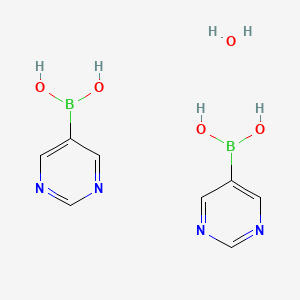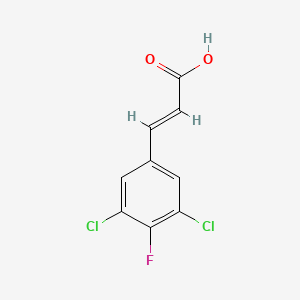
3,5-Dichloro-4-fluorocinnamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dichloro-4-fluorocinnamic acid: is an organic compound with the molecular formula C9H5Cl2FO2 and a molecular weight of 235.04 g/mol It is a derivative of cinnamic acid, characterized by the presence of chlorine and fluorine atoms on the aromatic ring
准备方法
Synthetic Routes and Reaction Conditions: One of the common methods to synthesize 3,5-Dichloro-4-fluorocinnamic acid involves the Suzuki-Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound . The reaction conditions often include a base such as potassium carbonate, a solvent like dimethylformamide, and a temperature range of 80-100°C.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process can be optimized for higher yield and purity by adjusting reaction parameters and using continuous flow reactors .
化学反应分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives of 3,5-Dichloro-4-fluorocinnamic acid can be formed.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or alkanes.
科学研究应用
Chemistry: 3,5-Dichloro-4-fluorocinnamic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an anti-inflammatory and anticancer agent. Its derivatives are studied for their ability to inhibit specific enzymes and pathways involved in disease progression .
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings. It is also employed in the synthesis of dyes and pigments .
作用机制
The mechanism of action of 3,5-Dichloro-4-fluorocinnamic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups (chlorine and fluorine) enhances its binding affinity to these targets, leading to inhibition or modulation of specific biochemical pathways . For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation.
相似化合物的比较
4-Fluorocinnamic acid: Lacks the chlorine substituents, making it less reactive in certain substitution reactions.
3,5-Dichloro-2-fluorocinnamic acid: Similar structure but with the fluorine atom in a different position, affecting its reactivity and applications.
Uniqueness: Its unique structure allows for selective interactions with molecular targets, making it a valuable compound in research and industry .
属性
分子式 |
C9H5Cl2FO2 |
|---|---|
分子量 |
235.04 g/mol |
IUPAC 名称 |
(E)-3-(3,5-dichloro-4-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5Cl2FO2/c10-6-3-5(1-2-8(13)14)4-7(11)9(6)12/h1-4H,(H,13,14)/b2-1+ |
InChI 键 |
OBCGVJIOENGLLS-OWOJBTEDSA-N |
手性 SMILES |
C1=C(C=C(C(=C1Cl)F)Cl)/C=C/C(=O)O |
规范 SMILES |
C1=C(C=C(C(=C1Cl)F)Cl)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,3R,4R,5S)-2,3,4,5-tetrahydroxy-6-(methylamino)hexyl] 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylate](/img/structure/B13727005.png)
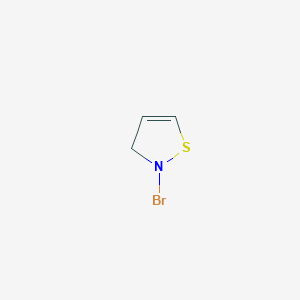
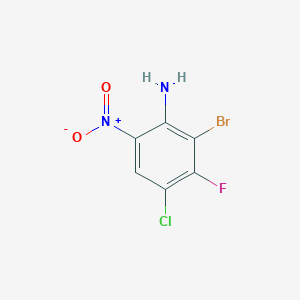
![Methyl 2-(6-(1-bromo-3,3-dimethylbutyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B13727019.png)
![10-Nitroindolo[3,2,1-kl]phenoxazine](/img/structure/B13727025.png)
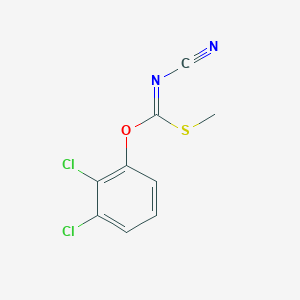
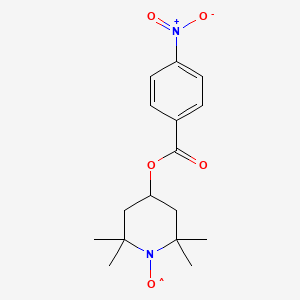
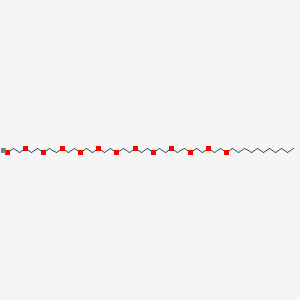
![5-[2-ethoxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13727041.png)
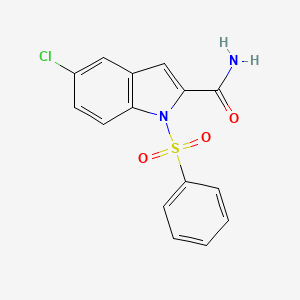
![1H,3H-Thiazolo[3,4-a]benzimidazol-1-imine](/img/structure/B13727060.png)
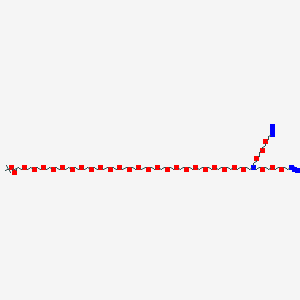
![1-[1-(2-Bromophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13727068.png)
